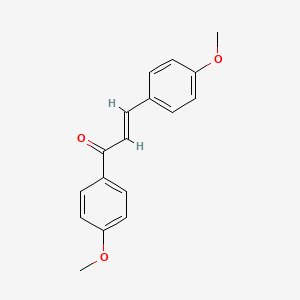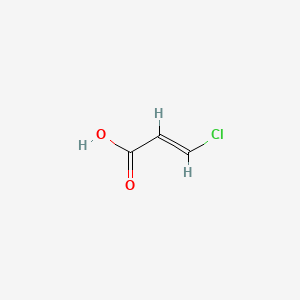
pyrimidine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “pyrimidine-2-thiol” is known as Mitomycin C. Mitomycin C is an antibiotic that acts as a double-stranded DNA alkylating agent. It is derived from the bacterium Streptomyces lavendulae and is known for its potent antitumor properties. Mitomycin C is used in various medical and scientific applications due to its ability to inhibit DNA synthesis and cell proliferation.
準備方法
Synthetic Routes and Reaction Conditions
Mitomycin C is typically isolated from the fermentation broth of Streptomyces lavendulae. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques.
Industrial Production Methods
Industrial production of Mitomycin C involves large-scale fermentation of Streptomyces lavendulae. The fermentation broth is subjected to extraction and purification processes to isolate Mitomycin C. The purified compound is then formulated into various pharmaceutical preparations for clinical use.
化学反応の分析
Types of Reactions
Mitomycin C undergoes several types of chemical reactions, including:
Reduction: Mitomycin C can be reduced to form reactive intermediates that can alkylate DNA.
Oxidation: The compound can also undergo oxidation reactions, leading to the formation of different products.
Substitution: Mitomycin C can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Reducing Agents: Reductive activation of Mitomycin C can be achieved using agents such as NAD(P)H:quinone oxidoreductase or NADH cytochrome c reductase.
Oxidizing Agents: Various oxidizing agents can be used to oxidize Mitomycin C under controlled conditions.
Major Products Formed
The major products formed from the reactions of Mitomycin C include DNA adducts, which result from the alkylation of DNA. These adducts inhibit DNA synthesis and lead to cell death.
科学的研究の応用
Mitomycin C has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Used as an antitumor agent in cancer therapy. It is particularly effective in treating certain types of cancers, such as gastrointestinal and bladder cancers.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
Mitomycin C exerts its effects by covalently crosslinking DNA, which inhibits DNA synthesis and cell proliferation. The compound undergoes reductive activation to form reactive intermediates that alkylate DNA. This alkylation leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets of Mitomycin C include DNA and various enzymes involved in DNA repair and replication pathways.
類似化合物との比較
Mitomycin C is unique compared to other similar compounds due to its potent DNA alkylating properties and its ability to form crosslinks in DNA. Similar compounds include:
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based compound that forms DNA crosslinks and inhibits DNA synthesis.
Bleomycin: An antibiotic that induces DNA strand breaks through the generation of free radicals.
Mitomycin C stands out due to its specific mechanism of action involving reductive activation and DNA crosslinking, which makes it highly effective in certain cancer treatments.
特性
IUPAC Name |
pyrimidine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCQSNAFLVXVAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7767167.png)
